1-[(dimethylamino)methyl]-1H-indole-2,3-dione
Overview
Description
Synthesis Analysis
The synthesis of related indole derivatives often involves multistep reactions, starting from common precursors like indoleacetic acid or methyl indole-2-carboxylates. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoates can be prepared efficiently from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA), showcasing the foundational steps toward complex indole derivatization (Časar, Bevk, Svete, & Stanovnik, 2005).
Molecular Structure Analysis
Indole derivatives display varied molecular structures, which can be manipulated through different chemical reactions. For example, structural evaluations have been conducted on similar compounds, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding their chemical behavior (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, leading to a broad range of products. For instance, the reaction of indole derivatives with (thio)ureas under acidic conditions or with carbocyclic and heterocyclic diketones illustrates their versatility in forming new chemical entities (Ornik, Čadež, Stanovnik, & Tislér, 1990).
Physical Properties Analysis
Physical properties like melting points, crystalline structure, and dipole moments are essential for characterizing indole derivatives. Studies have shown that even weak C-H...O interactions in the crystal lattice can significantly impact these properties (May, Destro, & Gatti, 2001).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as reactivity, stability, and interaction with different reagents, are critical for their application in synthesis and medicinal chemistry. For instance, the formation of novel pyrimidine derivatives from indole precursors illustrates the compound's chemical flexibility and potential for generating bioactive molecules (Ramadan, Rasheed, & Ashry, 2019).
Scientific Research Applications
Application 1: Green Chemistry
- Summary of the Application: The compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is structurally similar to the compound you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results or Outcomes: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
Application 2: Crystallography
- Summary of the Application: The crystal structure of a compound similar to the one you mentioned, specifically 1-((dimethylamino)(3-nitrophenyl)methyl)naphthalen-2-ol, was studied .
- Methods of Application: The crystal structure was determined using X-ray diffraction .
- Results or Outcomes: The compound crystallizes in the orthorhombic space group P 2 1 2 1 2 1 with unit cell parameters a = 9.5079 (19) Å, b = 18.423 (4) Å, c = 19.018 (4) Å .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-[(dimethylamino)methyl]-1H-indole-2,3-dione”, being an indole derivative, might also hold potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
1-[(dimethylamino)methyl]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDVUJPHMCDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364879 | |
Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(dimethylamino)methyl]-1H-indole-2,3-dione | |
CAS RN |
13129-67-4 | |
Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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